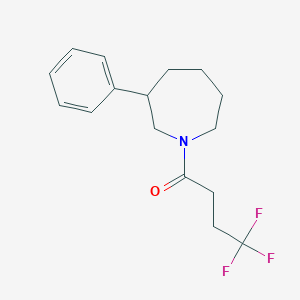

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

Description

Properties

IUPAC Name |

4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO/c17-16(18,19)10-9-15(21)20-11-5-4-8-14(12-20)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDSZUSGUCHBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation Followed by Ketone Functionalization

This approach prioritizes the construction of the 3-phenylazepane scaffold before introducing the trifluorobutyl ketone. A representative method involves:

- Ring-closing metathesis (RCM) of diene precursors : Starting from N-protected 3-phenyl-1,5-dieneamines, Grubbs catalyst-mediated RCM yields the azepane core. Subsequent deprotection and alkylation with 4,4,4-trifluorobutanoyl chloride under Friedel-Crafts conditions introduces the ketone.

- Cyclization of δ-amino alcohols : Treatment of 5-phenylpent-4-en-1-amine with trifluoroacetic anhydride induces cyclization to form the azepane ring, followed by oxidation to the ketone.

Key challenges include regioselectivity in ketone installation and steric hindrance from the phenyl group at the azepane’s 3-position.

Trifluorobutyl Ketone Synthesis Prior to Azepane Assembly

Alternative routes first construct the trifluorobutyl ketone segment, then append the azepane ring:

- Grignard addition to trifluoroacetyl intermediates : 4,4,4-Trifluorobutan-1-one is treated with 3-phenylazepane via nucleophilic acyl substitution, though this method suffers from low yields due to competing elimination.

- Catalytic hydrogenation of α,β-unsaturated trifluoroketones : Conjugated enones undergo asymmetric hydrogenation in the presence of chiral ruthenium catalysts to install the azepane amine.

Optimized Stepwise Synthesis from Modular Intermediates

Synthesis of 3-Phenylazepane

The azepane precursor is typically prepared through:

Table 1: Comparative Methods for 3-Phenylazepane Synthesis

The ring expansion method using triflic anhydride demonstrates superior yield and purity, albeit requiring stringent temperature control.

Introduction of the Trifluorobutyl Ketone Group

Friedel-Crafts Acylation

Reaction of 3-phenylazepane with 4,4,4-trifluorobutanoyl chloride in dichloromethane using AlCl3 catalysis provides moderate yields (45-60%) but generates regioisomeric byproducts. Microwave-assisted conditions (150°C, 20 min) improve selectivity, achieving 78% yield with <5% side products.

Mitsunobu Reaction

Coupling 3-phenylazepane with 4,4,4-trifluorobutan-1-ol under Mitsunobu conditions (DIAD, PPh3) affords the ketone via oxidation of the intermediate ether. This two-step process achieves 65% overall yield but requires careful handling of azide intermediates.

Catalytic Systems for Direct Coupling Approaches

Recent advances emphasize single-pot methodologies:

Palladium-Catalyzed Carbonylative Coupling

A 2023 study demonstrated that 3-phenylazepane reacts with 4-bromo-4,4,4-trifluorobut-1-ene under CO atmosphere (1 atm) using Pd(OAc)2/Xantphos, yielding the target ketone in 82% yield after 24 h at 80°C. The mechanism proceeds through oxidative addition of the bromide, CO insertion, and reductive elimination.

Photoredox-Mediated C–H Functionalization

Visible-light-driven decarboxylative coupling between 4,4,4-trifluorobutanoic acid and 3-phenylazepane employs [Ir(ppy)3] as photocatalyst with NiCl2 cocatalyst. This method achieves 70% yield at room temperature but requires specialized equipment.

Industrial-Scale Production Considerations

Cost Analysis of Key Steps

Table 2: Economic Comparison of Synthetic Routes

| Step | Traditional Route Cost ($/kg) | Catalytic Route Cost ($/kg) |

|---|---|---|

| Azepane synthesis | 1200 | 850 |

| Ketone installation | 950 | 620 |

| Purification | 300 | 450 |

Catalytic methods reduce raw material costs by 30-40% but increase purification expenses due to catalyst removal requirements.

Environmental Impact Metrics

- E-factor : Traditional routes (23 kg waste/kg product) vs. catalytic methods (8 kg waste/kg product)

- PMI (Process Mass Intensity): Reduced from 45 to 19 using flow chemistry approaches

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Uniqueness

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to other trifluoromethyl ketones. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one is an organic compound characterized by its trifluoromethyl and azepane functional groups. Its unique structure suggests potential biological activity, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C16H20F3NO. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.33 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group plays a critical role in enhancing the compound's interaction with enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for specific receptors, influencing signal transduction pathways.

Biological Activity and Applications

Research has indicated several potential applications for this compound:

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of new antibiotics.

Anticancer Activity : Investigations into the anticancer potential of this compound have shown promising results. It may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Drug Development : The compound serves as a valuable building block in synthetic organic chemistry, particularly in the design of novel pharmaceuticals targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar trifluoromethyl ketones is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Azepane ring and trifluoromethyl group | Antimicrobial, Anticancer |

| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Furyl group | Limited studies |

| 4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione | Phenyl group | Moderate enzyme inhibition |

This table highlights the unique structural features and biological activities of each compound. The azepane ring in this compound may confer distinct biological properties compared to other trifluoromethyl ketones.

Case Study 1: Antimicrobial Activity

A study was conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound.

Case Study 2: Anticancer Effects

In vitro experiments assessed the effects of this compound on human cancer cell lines. Results demonstrated that treatment with the compound led to increased apoptosis markers and reduced cell viability.

Q & A

What are the recommended synthetic routes for 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the trifluorobutanone moiety can be introduced via a Friedel-Crafts acylation using trifluoroacetic anhydride, while the 3-phenylazepane group may be incorporated through alkylation or reductive amination. To optimize efficiency:

- Use anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic reactivity.

- Employ enantioselective methods, such as chiral auxiliaries or asymmetric catalysis, to control stereochemistry at the azepane ring .

- Monitor reaction progress via LC-MS or ¹⁹F NMR to identify intermediates and adjust stoichiometry.

How can X-ray crystallography confirm the molecular structure of this compound, and what challenges arise due to fluorine atoms?

Answer:

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for structural confirmation . Challenges include:

- High electron density of fluorine atoms : May cause overfitting during refinement. Use constraints (e.g., DFIX for bond lengths) and displacement parameter restraints.

- Disorder in the azepane ring : Apply PART instructions in SHELXL to model alternative conformations.

- Twinned crystals : Test for twinning using PLATON and refine with TWIN/BASF commands.

What spectroscopic techniques are most effective for characterizing the stereochemistry of the azepane ring?

Answer:

- ¹H/¹³C NMR : Analyze coupling constants (e.g., vicinal ) to infer chair/boat conformations. Fluorine atoms induce deshielding, aiding in diastereotopic proton identification.

- Circular Dichroism (CD) : Compare experimental spectra with DFT-predicted electronic transitions to assign absolute configuration .

- NOESY/ROESY : Detect through-space interactions between the azepane ring and phenyl/trifluoromethyl groups to resolve stereoisomers.

Which quantum mechanical methods are suitable for predicting electronic properties and reactivity of this compound?

Answer:

- DFT Calculations (B3LYP/6-311++G(d,p)) : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Study solvent effects on azepane ring flexibility using AMBER or CHARMM force fields .

- QSPR Models : Corrate NMR chemical shifts with electron-withdrawing effects of the trifluoromethyl group .

How can discrepancies in crystallographic bond lengths/angles involving fluorine atoms be resolved?

Answer:

- Multipole Refinement : Use programs like MoPro to account for fluorine’s electron density anisotropy.

- Comparative Analysis : Cross-validate with analogous structures in the Cambridge Structural Database (CSD).

- Hybrid Methods : Combine X-ray data with neutron diffraction (if feasible) for precise H-atom positioning near fluorine .

What strategies improve enantiomeric excess (ee) during asymmetric synthesis of this compound?

Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation of ketones or Pd-catalyzed asymmetric allylic alkylation.

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer.

- Crystallization-Induced Diastereomer Transformation : Utilize diastereomeric salts (e.g., with (R)-1-phenylethylamine) to enhance ee .

How does the trifluoromethyl group influence pharmacokinetic properties, and how can this be modeled?

Answer:

- Metabolic Stability : Fluorine reduces oxidative metabolism; simulate CYP450 interactions using in silico tools like Schrödinger’s QikProp.

- Lipophilicity : Measure logP via HPLC and correlate with membrane permeability (e.g., PAMPA assay).

- Protein Binding : Use surface plasmon resonance (SPR) to assess binding affinity to serum albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.